molecular formula C7H10N2O3 B2661219 methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate CAS No. 55781-86-7

methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2661219
CAS No.: 55781-86-7
M. Wt: 170.168
InChI Key: AJNPYYYAGKQFPX-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H10N2O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatile applications in organic synthesis and medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with methoxy and methyl groups under controlled conditions. One common method includes the reaction of 3-methoxy-1-methylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 3-methyl-1H-pyrazole-5-carboxylate
  • Methyl 3-ethoxy-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 3-methoxy-1-ethyl-1H-pyrazole-5-carboxylate

Comparison: Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .

Biological Activity

Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate (MMMP) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MMMP has the molecular formula C7_7H10_{10}N2_2O3_3 and features a methoxy group and a carboxylate moiety, which contribute to its reactivity and biological interactions. The compound serves as a versatile building block in organic synthesis and medicinal chemistry, facilitating the development of more complex heterocyclic compounds .

The biological activity of MMMP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : MMMP acts as an enzyme inhibitor by binding to active sites, thus preventing substrate access. This mechanism is significant in the context of cancer research, where it may inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle .
  • Signal Transduction Modulation : The compound can also modulate signal transduction pathways by interacting with cellular receptors, influencing processes such as apoptosis and cell proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of MMMP and related pyrazole derivatives. For instance:

  • Cell Proliferation Inhibition : MMMP derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro studies indicated that certain derivatives could enhance caspase-3 activity, suggesting an induction of apoptosis at specific concentrations .
  • Microtubule Destabilization : Some studies reported that pyrazole-containing compounds could destabilize microtubule assembly, leading to cell cycle arrest in the G2/M phase. This effect is crucial for developing new chemotherapeutic agents targeting cancer cells .

Anti-inflammatory Effects

MMMP has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in inflammation pathways. Some derivatives have demonstrated significant edema inhibition percentages compared to standard anti-inflammatory drugs like celecoxib .

Case Studies

  • Inhibition of CDK2 : A study focused on lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylate (a related compound) demonstrated its potential as a CDK2 inhibitor. This finding underscores the relevance of MMMP derivatives in targeting cell cycle regulation in cancer therapy .
  • Apoptosis Induction : In experiments with MDA-MB-231 cells, certain MMMP derivatives induced morphological changes and increased apoptotic markers at concentrations as low as 1 μM. These results support the hypothesis that pyrazole derivatives can serve as effective anticancer agents .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50_{50} ValuesTargeted Cell Lines
This compoundAnticancer (apoptosis induction)1 μM (apoptosis)MDA-MB-231
Lithium 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylateCDK2 inhibitionNot specifiedVarious cancer lines
Pyrazole Derivative (Compound 5 from study)Tubulin polymerization inhibition0.08–12.07 mMVarious cancer lines

Properties

IUPAC Name

methyl 5-methoxy-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-5(7(10)12-3)4-6(8-9)11-2/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNPYYYAGKQFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of methyl 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylate (2.34 g, 15.0 mmol), iodomethane (3.19 g, 22.5 mmol), potassium carbonate (4.15 g, 30.0 mmol) and N,N-dimethylformamide (15 mL) was stirred at room temperature for 18 hr. The mixture was diluted with water (50 mL), and extracted with ethyl acetate (50 mL×3). The organic layer was washed with water (10 mL×2), and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→50/50) to give the title compound (2.01 g, yield 79%) as a white solid.
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2.34 g
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3.19 g
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15 mL
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50 mL
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Yield
79%

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